

In Vitro Kinase Screening of N9-Isopropylolomoucine: A Technical Guide

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Compound of Interest		
Compound Name:	N9-Isopropylolomoucine	
Cat. No.:	B1666366	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

N9-Isopropylolomoucine is a purine derivative belonging to the olomoucine family of compounds, which are recognized as potent inhibitors of cyclin-dependent kinases (CDKs). As critical regulators of the cell cycle, CDKs represent a significant target class for anti-cancer drug discovery. This technical guide provides an in-depth overview of the in vitro kinase screening of **N9-Isopropylolomoucine**, including its inhibitory profile against key kinases, detailed experimental protocols for kinase activity and cell cycle analysis, and a visualization of the pertinent signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of **N9-Isopropylolomoucine** and related compounds.

Kinase Inhibition Profile of N9-Isopropylolomoucine and Related Compounds

N9-Isopropylolomoucine has been identified as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), in complex with Cyclin B. While a comprehensive screening of **N9-Isopropylolomoucine** against a full panel of human kinases is not readily available in the public domain, data for the parent compound, olomoucine, provides valuable insight into the potential selectivity of this class of inhibitors. The table below summarizes the reported half-maximal inhibitory concentrations (IC50) for olomoucine against



a selection of kinases. It is anticipated that **N9-Isopropylolomoucine** exhibits a similar, if not more potent, inhibitory profile, particularly against its primary CDK targets.

Kinase Target	IC50 (μM)	Compound
CDC2/Cyclin B	7	Olomoucine[1][2]
CDK2/Cyclin A	7	Olomoucine[1][2]
CDK2/Cyclin E	7	Olomoucine[1][2]
CDK5/p35	3	Olomoucine[1][2]
ERK1/p44 MAP Kinase	25	Olomoucine[1][2]

Table 1: In vitro inhibitory activity of Olomoucine against various protein kinases. Data is presented as IC50 values.

Experimental Protocols In Vitro CDK1/Cyclin B Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of **N9-Isopropylolomoucine** against the CDK1/Cyclin B complex. The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

- Recombinant human CDK1/Cyclin B1 enzyme
- CDK substrate peptide (e.g., a peptide derived from Histone H1)
- **N9-Isopropylolomoucine** (dissolved in a suitable solvent, e.g., DMSO)
- Adenosine triphosphate (ATP)
- Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 μM Na-orthovanadate, 1.2 mM DTT)[3]
- 96-well plates



- Detection reagent (e.g., Kinase-Glo® MAX)[4]
- Luminometer

Procedure:

- Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a serial dilution of N9-Isopropylolomoucine in the kinase assay buffer.
- Enzyme and Substrate Preparation: Dilute the CDK1/Cyclin B1 enzyme and the substrate peptide to the desired concentrations in the kinase assay buffer.
- Reaction Setup: In a 96-well plate, add the following components in order:
 - Kinase assay buffer
 - **N9-Isopropylolomoucine** at various concentrations (or vehicle control)
 - CDK1/Cyclin B1 enzyme
 - Substrate peptide
- Initiate Reaction: Start the kinase reaction by adding ATP to each well.
- Incubation: Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[4]
- Detection: Stop the reaction and measure the remaining ATP levels by adding a detection reagent such as Kinase-Glo® MAX.[4] The luminescence signal is inversely proportional to the kinase activity.
- Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of N9-Isopropylolomoucine.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to assess the effect of **N9-Isopropylolomoucine** on the cell cycle distribution of a cancer cell line.



Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- N9-Isopropylolomoucine
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)[5][6]
- Flow cytometer

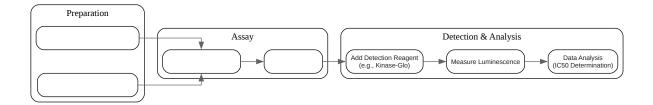
Procedure:

- Cell Culture and Treatment: Seed the cells in culture plates and allow them to attach overnight. Treat the cells with various concentrations of **N9-Isopropylolomoucine** or vehicle control for a desired period (e.g., 24 hours).
- Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
- Fixation: Resuspend the cell pellet in PBS and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[5][7] Incubate the cells on ice for at least 2 hours or overnight at 4°C.[5][7]
- Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.[5]
- Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
- Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.



Signaling Pathways and Experimental Workflows

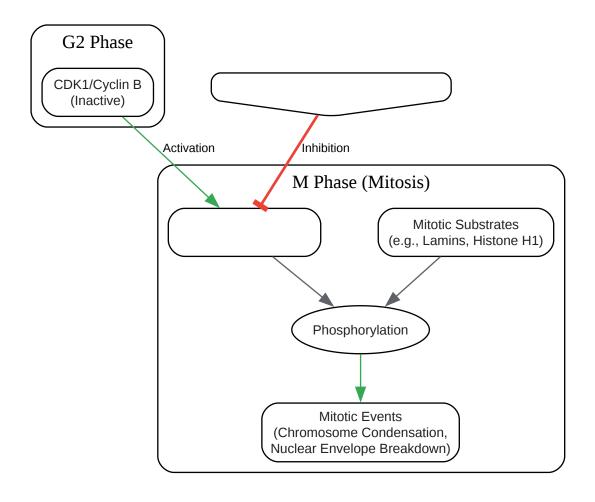
The following diagrams illustrate the experimental workflow for in vitro kinase screening and the signaling pathway affected by **N9-Isopropylolomoucine**.



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In Vitro Kinase Screening Workflow





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CDK1/Cyclin B Signaling Pathway Inhibition

Conclusion

N9-Isopropylolomoucine is a potent inhibitor of cyclin-dependent kinases, with a primary target of CDK1/Cyclin B. The provided protocols for in vitro kinase assays and cell cycle analysis offer a robust framework for the preclinical evaluation of this compound. The inhibition of CDK1 by **N9-Isopropylolomoucine** disrupts the G2/M transition of the cell cycle, leading to cell cycle arrest, which underscores its potential as an anti-cancer therapeutic agent. Further comprehensive kinase profiling is necessary to fully elucidate its selectivity and potential off-target effects, which will be crucial for its continued development as a drug candidate.



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